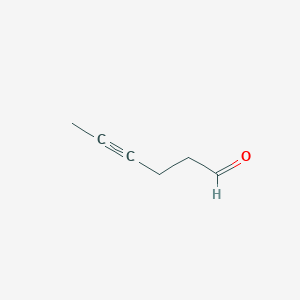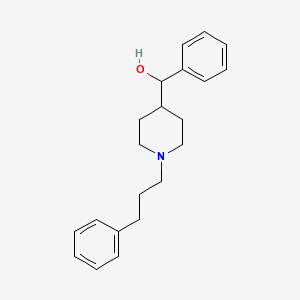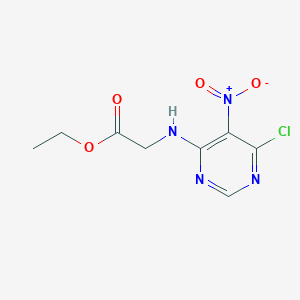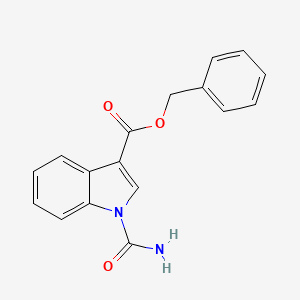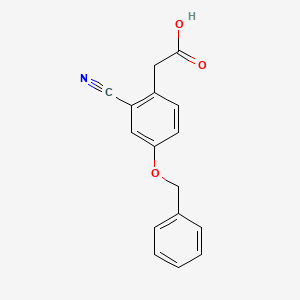
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzyloxy group, a cyano group, and an acetic acid moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-4-phenylmethoxyphenyl)acetic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction where the phenyl ring is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-cyano-4-phenylmethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.
類似化合物との比較
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the cyano group.
4-Cyanophenylacetic acid: Similar structure but lacks the benzyloxy group.
2-Cyanophenylacetic acid: Similar structure but lacks the benzyloxy group and has the cyano group in a different position.
Uniqueness
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid is unique due to the presence of both the benzyloxy and cyano groups, which impart distinct chemical and physical properties
特性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H13NO3/c17-10-14-8-15(7-6-13(14)9-16(18)19)20-11-12-4-2-1-3-5-12/h1-8H,9,11H2,(H,18,19) |
InChIキー |
HXDVYNRAZWIKAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
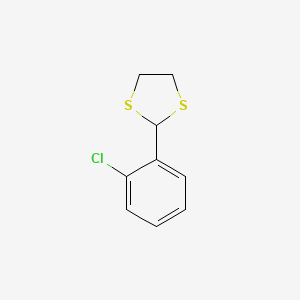
![2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8588490.png)
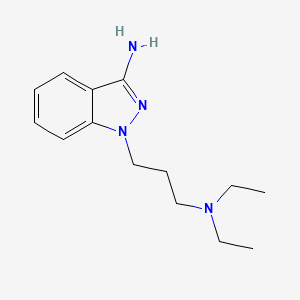

![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)
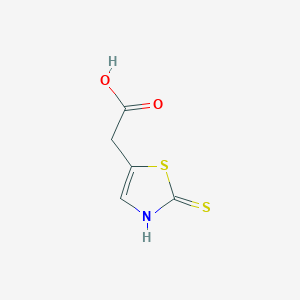
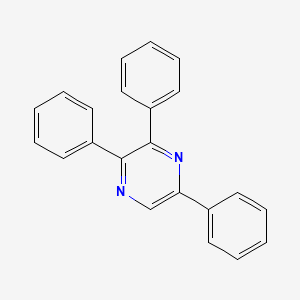

![N-[5-(6-aminopyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8588531.png)
